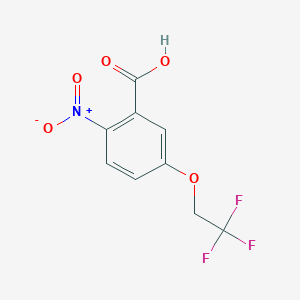

2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6F3NO5 and a molecular weight of 265.15 g/mol . It is characterized by the presence of a nitro group, a trifluoroethoxy group, and a benzoic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid typically involves the nitration of 5-(2,2,2-trifluoroethoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent overheating.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents (e.g., ethanol).

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

Reduction: 2-Amino-5-(2,2,2-trifluoroethoxy)benzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-nitro-5-(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 2,5-dihydroxybenzoic acid derivatives with 2,2,2-trifluoroethanol. This compound is characterized by its trifluoroethoxy group, which enhances its lipophilicity and biological activity.

Intermediate for Drug Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of the antiarrhythmic drug Flecainide. Flecainide is crucial for treating cardiac arrhythmias and is synthesized from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid . The compound's trifluoroethyl group contributes to the drug's efficacy by improving its pharmacokinetic properties.

Potential Glucosidase Inhibitors

Recent studies have highlighted the potential of derivatives of this compound as glucosidase inhibitors. These compounds may play a role in managing diabetes by inhibiting carbohydrate absorption in the intestines .

Case Study 1: Synthesis of Flecainide

A detailed process for synthesizing Flecainide involves using this compound as a key intermediate. The synthesis pathway includes:

- Reaction of halobenzoic acids with 2,2,2-trifluoroethanol.

- Subsequent transformations leading to the final drug product.

The yield and purity of the final product are critical for ensuring therapeutic efficacy .

Case Study 2: Development of Glucosidase Inhibitors

Research conducted on novel derivatives of 1,3,4-oxadiazole-2-thiol highlighted their potential as glucosidase inhibitors. The incorporation of the trifluoroethoxy group from this compound enhances biological activity against glucosidases. This application suggests a promising avenue for diabetes treatment .

Wirkmechanismus

The mechanism of action of 2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Nitro-4-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Contains two trifluoroethoxy groups, offering different chemical properties.

Uniqueness

2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both a nitro group and a trifluoroethoxy group on the benzoic acid ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Biologische Aktivität

2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid is a derivative of benzoic acid that incorporates a nitro group and a trifluoroethoxy substituent. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F3N1O4. The presence of the nitro group (-NO₂) and the trifluoroethoxy group (-O-CF₃) significantly influences its electronic properties and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 273.18 g/mol |

| Melting Point | Approximately 120 °C |

| Solubility | Soluble in organic solvents |

| LogP | 3.45 |

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.

- Antimicrobial Properties : Research indicates that derivatives of nitrobenzoic acids can exhibit antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Initial studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, the following hypotheses can be made based on structural characteristics:

- The nitro group may participate in redox reactions, which could lead to the generation of reactive oxygen species (ROS), potentially influencing cellular signaling pathways.

- The trifluoroethoxy group enhances lipophilicity, allowing better membrane permeability and possibly leading to increased bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to or including this compound:

- Study on Enzyme Inhibition : A study demonstrated that nitro-substituted benzoic acids could inhibit specific cyclooxygenases (COX), which are key enzymes in the inflammatory response .

- Antimicrobial Activity : Research published in MDPI highlighted that compounds with trifluoromethyl groups showed enhanced antimicrobial activity compared to their non-fluorinated counterparts .

- Anti-inflammatory Research : A recent investigation indicated that certain benzoic acid derivatives exhibit significant anti-inflammatory effects in vitro, suggesting potential therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Enzyme Inhibition | Antimicrobial Activity | Anti-inflammatory Effects |

|---|---|---|---|

| 5-Fluoro-3-methoxy-2-nitrobenzoic acid | Moderate | Yes | Yes |

| 4-Nitrobenzoic acid | Strong | Moderate | Yes |

| 3-Trifluoromethylbenzoic acid | Weak | Yes | No |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

- In vivo studies to assess pharmacokinetics and pharmacodynamics.

- Mechanistic studies to elucidate the pathways through which this compound exerts its effects.

- Synthesis of analogs to enhance potency and selectivity for specific biological targets.

Eigenschaften

IUPAC Name |

2-nitro-5-(2,2,2-trifluoroethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO5/c10-9(11,12)4-18-5-1-2-7(13(16)17)6(3-5)8(14)15/h1-3H,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHUFKNNGQXTTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.